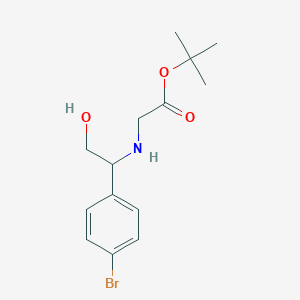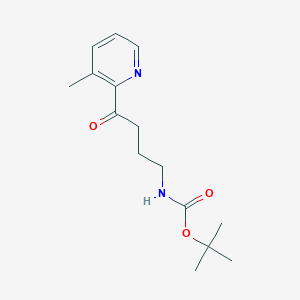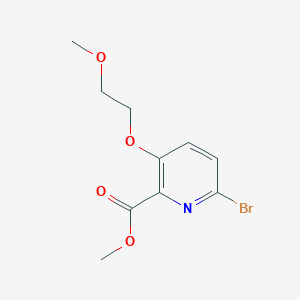
Resorufin beta-D-cellobioside
描述
Resorufin beta-D-cellobioside is a fluorogenic substrate widely used in biochemical assays. It is a derivative of resorufin, a redox-active fluorophore known for its high fluorescence quantum yield and long excitation/emission wavelengths. This compound is particularly valuable in the detection of cellulase activity, where it releases the highly fluorescent dye resorufin upon enzymatic hydrolysis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of resorufin beta-D-cellobioside typically involves the conjugation of resorufin with beta-D-cellobioside. The process begins with the preparation of resorufin, which can be synthesized from resazurin through a reduction reaction. The beta-D-cellobioside moiety is then attached to resorufin via glycosidic linkage, often using enzymatic or chemical glycosylation methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using chromatographic techniques .
化学反应分析
Types of Reactions: Resorufin beta-D-cellobioside undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by cellulases releases resorufin, which is highly fluorescent.
Oxidation-Reduction: Resorufin can participate in redox reactions, where it is reduced to resazurin or oxidized back to resorufin.
Common Reagents and Conditions:
Hydrolysis: Typically performed using cellulase enzymes under physiological conditions (pH 7.4, 37°C).
Oxidation-Reduction: Reducing agents like sodium borohydride can convert resazurin to resorufin, while oxidizing agents like hydrogen peroxide can reverse the reaction.
Major Products:
Hydrolysis: Produces resorufin and beta-D-cellobiose.
Oxidation-Reduction: Interconversion between resorufin and resazurin.
科学研究应用
Resorufin beta-D-cellobioside has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in assays to measure cellulase activity.
Cell Biology: Employed in fluorescence imaging to study cellular processes involving cellulases.
Medicine: Utilized in diagnostic assays to detect cellulase-producing pathogens.
Industry: Applied in the development of biofuels by monitoring cellulase activity in biomass degradation.
作用机制
The mechanism of action of resorufin beta-D-cellobioside involves its enzymatic hydrolysis by cellulases. The beta-D-cellobioside moiety is cleaved, releasing resorufin, which exhibits strong fluorescence. This fluorescence can be quantitatively measured, providing insights into the activity of cellulases. The molecular targets are the active sites of cellulase enzymes, and the pathway involves the hydrolysis of the glycosidic bond .
相似化合物的比较
4-Nitrophenyl beta-D-cellobioside: Another substrate used to measure cellulase activity, but it releases p-nitrophenol instead of a fluorescent dye.
Methylumbelliferyl beta-D-cellobioside: A fluorogenic substrate similar to resorufin beta-D-cellobioside but with different fluorescence properties.
Uniqueness: this compound
属性
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO13/c26-7-15-17(29)18(30)20(32)24(36-15)38-22-16(8-27)37-23(21(33)19(22)31)34-10-2-4-12-14(6-10)35-13-5-9(28)1-3-11(13)25-12/h1-6,15-24,26-27,29-33H,7-8H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZBZWYVMLGTKN-ALYNCGSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)
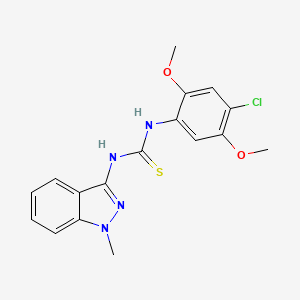
![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1412347.png)
![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)
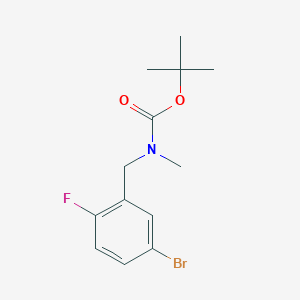
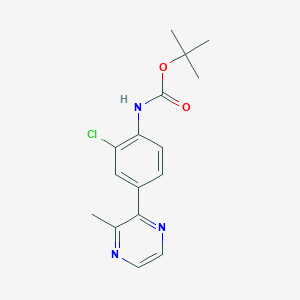
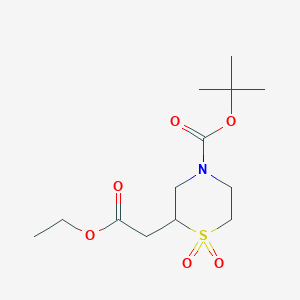
![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)

